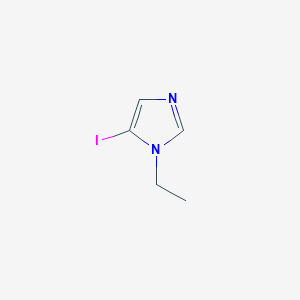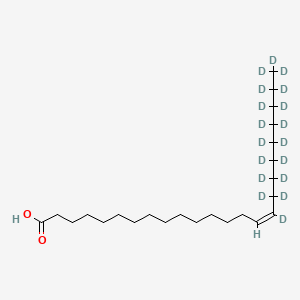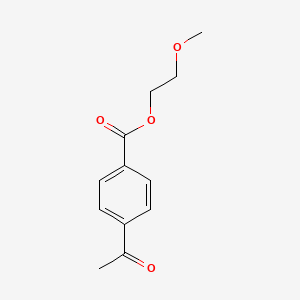
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) can be synthesized through a condensation reaction between terephthalic acid and ethylene glycol . The reaction typically occurs at high temperatures (220–260°C) and under pressure (0.3–0.6 MPa) . Industrial production methods often involve the use of dimethyl terephthalate as a starting material, which undergoes similar reaction conditions .
化学反应分析
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the polymer into alcohols.
科学研究应用
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has a wide range of scientific research applications:
Chemistry: Used as a polymer matrix in composite materials.
Biology: Employed in the development of biocompatible coatings for implants.
Industry: Applied in the production of fibers for textiles and packaging materials.
作用机制
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
相似化合物的比较
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is similar to other polyesters such as:
Poly(ethylene terephthalate):
Poly(butylene terephthalate): Used in engineering plastics.
Poly(trimethylene terephthalate): Known for its elasticity and used in textiles.
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) stands out due to its high resistance to chemical and radiation damage, making it particularly suitable for medical applications .
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
InChI 键 |
BKRAULVSYGWORH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



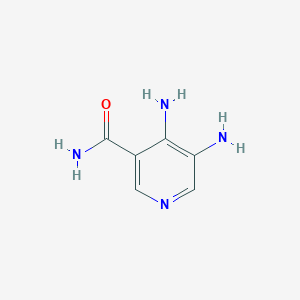
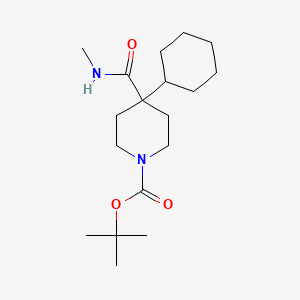
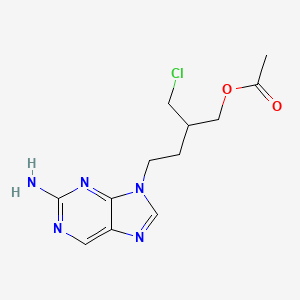
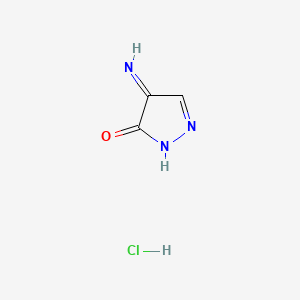
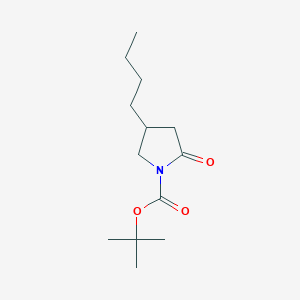
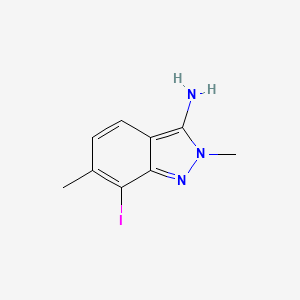
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



